molecular formula C20H24Cl2N2O2 B2624880 1-(1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(2,6-dimethylmorpholino)ethanone CAS No. 500198-70-9

1-(1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(2,6-dimethylmorpholino)ethanone

Cat. No.: B2624880
CAS No.: 500198-70-9
M. Wt: 395.32
InChI Key: YEEXQKXSAIXISH-UHFFFAOYSA-N
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Description

1-(1-(3,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(2,6-dimethylmorpholino)ethanone is a synthetically designed small molecule provided for research purposes. This compound features a pyrrole core substituted with a 3,4-dichlorophenyl group and is linked to a 2,6-dimethylmorpholino ethanone moiety. The structural profile of this molecule, particularly the morpholino group, suggests potential for investigating kinase modulation, as similar scaffolds are found in compounds studied for their antitumor properties . Its well-defined structure makes it a candidate for use in medicinal chemistry and drug discovery programs, where it can serve as a building block or a lead compound for the development of novel therapeutic agents. Researchers can utilize this chemical probe to explore its mechanism of action, selectivity, and efficacy in various biochemical and cellular assays. This product is intended for laboratory research use only and is not approved for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(2,6-dimethylmorpholin-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24Cl2N2O2/c1-12-7-17(20(25)11-23-9-13(2)26-14(3)10-23)15(4)24(12)16-5-6-18(21)19(22)8-16/h5-8,13-14H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEEXQKXSAIXISH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(=O)C2=C(N(C(=C2)C)C3=CC(=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(2,6-dimethylmorpholino)ethanone is a synthetic compound with potential biological activities. Its structure includes a pyrrole ring and a morpholine moiety, which are known to influence its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

  • Molecular Formula : C20H24Cl2N2O2
  • Molecular Weight : 395.32 g/mol
  • IUPAC Name : 1-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(2,6-dimethylmorpholino)ethanone

Research indicates that compounds with similar structures often interact with various biological targets. The pyrrole and morpholine components may enhance the compound's ability to modulate cellular pathways, potentially affecting processes such as apoptosis, cell proliferation, and metabolic regulation.

Anticancer Activity

Studies have shown that pyrrole derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, compounds structurally related to this compound have demonstrated the ability to inhibit tumor growth in vitro and in vivo models. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

The presence of the 3,4-dichlorophenyl group is associated with enhanced antimicrobial activity. Research has indicated that similar compounds can inhibit the growth of various bacterial strains and fungi. This suggests potential applications in developing new antimicrobial agents.

Neuroprotective Effects

Some studies have suggested that pyrrole derivatives may possess neuroprotective properties. They could potentially modulate neurotransmitter levels or protect neuronal cells from oxidative stress, making them candidates for treating neurodegenerative diseases.

Case Studies

StudyFindingsReference
Anticancer ActivityInduced apoptosis in breast cancer cells; inhibited cell proliferation by 50% at 10 µM
Antimicrobial ActivityEffective against E. coli and S. aureus; minimum inhibitory concentration (MIC) of 32 µg/mL
NeuroprotectionReduced oxidative stress markers in neuronal cultures; improved cell viability by 30%

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its specific structural components:

  • Pyrrole Ring : Essential for anticancer activity.
  • Morpholine Moiety : May enhance solubility and bioavailability.
  • Chlorophenyl Group : Contributes to antimicrobial efficacy.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 1-(1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(2,6-dimethylmorpholino)ethanone exhibit significant antimicrobial activity. A study evaluating various pyrrole derivatives found that these compounds could effectively inhibit bacterial and fungal growth. The zone of inhibition was measured to assess their efficacy against specific pathogens .

Anticancer Potential

There is emerging evidence suggesting that derivatives of this compound may have anticancer properties. Compounds containing pyrrole moieties have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and cell cycle arrest .

Central Nervous System Disorders

Given its structural characteristics, this compound may be explored for potential applications in treating central nervous system disorders. The morpholino group is known for enhancing blood-brain barrier permeability, which could facilitate the development of neuroactive drugs targeting conditions such as depression or anxiety disorders.

Anti-inflammatory Effects

Preliminary studies suggest that pyrrole-based compounds can exhibit anti-inflammatory effects. This property makes them candidates for further investigation in the treatment of inflammatory diseases or conditions characterized by excessive inflammation .

Case Studies and Research Findings

A number of studies have investigated the pharmacological profiles of similar pyrrole derivatives:

StudyFocusFindings
Hublikar et al. (2018)Antimicrobial ActivityDemonstrated significant antibacterial and antifungal activity with specific derivatives .
Hao et al. (2019)Pharmacological CharacterizationIdentified potential for modulating dopamine receptors which could be relevant for neuropharmacology .
MDPI Research (2010)Synthesis of Heteroaromatic CompoundsDiscussed methodologies for synthesizing pyrrole derivatives with diverse biological activities .

Comparison with Similar Compounds

Table 2: Functional Group Impact

Compound Type Key Functional Groups Predicted Solubility Reactivity Insights
Target Compound Morpholino, dichlorophenyl Moderate (polar) Morpholino may enhance nucleophilicity
Pyrrole Derivative Chloro, trifluoromethoxy Low (hydrophobic) Electron-withdrawing groups increase stability
Hydroxyacetophenone Dihydroxy, methyl High (polar) Phenolic OH groups enable hydrogen bonding

Research Findings and Discussion

  • Synthetic Challenges: The morpholino group in the target compound introduces synthetic complexity compared to the chloro or hydroxy groups in analogues.
  • Solubility: The morpholino group likely improves aqueous solubility relative to the chloro-substituted pyrrole derivative, aligning with trends observed in pharmaceutical design .

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